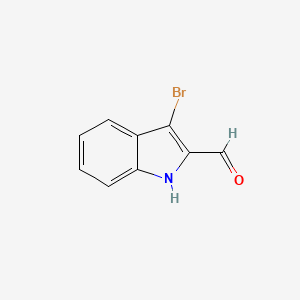

3-bromo-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYNPOMFNPNCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-bromo-1H-indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1H-indole-2-carbaldehyde is a crucial heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern, featuring both a bromine atom at the 3-position and a carbaldehyde group at the 2-position of the indole scaffold, offers versatile reactivity for further molecular elaboration. This technical guide provides a comprehensive overview of the primary synthetic pathways to access this valuable intermediate, focusing on the underlying chemical principles and methodologies.

Core Synthetic Strategies

The synthesis of this compound can be approached via two principal retrosynthetic disconnections, as illustrated below. These strategies involve either the introduction of a bromine atom onto a pre-existing indole-2-carbaldehyde core or the formylation of a 3-bromoindole precursor.

Caption: Retrosynthetic analysis of this compound.

Pathway A: Electrophilic Bromination of 1H-indole-2-carbaldehyde

This pathway commences with the readily available starting material, 1H-indole-2-carbaldehyde. The key transformation is the regioselective electrophilic bromination at the C3 position of the indole ring. The C3 position is the most nucleophilic site in the indole ring and is thus highly susceptible to electrophilic attack.

Reaction Principle

The electron-rich indole ring acts as a nucleophile, attacking an electrophilic bromine source. To achieve selective bromination at the C3 position and avoid potential side reactions such as polybromination or reaction at other positions, a mild and selective brominating agent is essential. N-Bromosuccinimide (NBS) is a preferred reagent for this purpose over harsher reagents like molecular bromine (Br₂).

Experimental Workflow

The general workflow for this synthetic route is depicted below.

Caption: General experimental workflow for the bromination of 1H-indole-2-carbaldehyde.

Data Summary

| Parameter | Description |

| Starting Material | 1H-indole-2-carbaldehyde |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) |

| Temperature | Typically between 0 °C and room temperature |

| Reaction Time | Varies, typically monitored by TLC |

| Work-up | Quenching with aqueous sodium thiosulfate, extraction with an organic solvent. |

| Purification | Recrystallization or silica gel column chromatography. |

| Yield | Expected to be moderate to good, dependent on reaction optimization. |

Pathway B: Formylation of 3-bromo-1H-indole

This alternative synthetic route begins with 3-bromo-1H-indole and introduces the carbaldehyde group at the C2 position. The most common method for such a transformation is the Vilsmeier-Haack reaction.

Reaction Principle

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. This electrophilic iminium species then attacks the electron-rich indole ring. While the C3 position is generally more reactive in unsubstituted indoles, the presence of the bromine atom at C3 in the starting material directs the formylation to the C2 position.

Experimental Workflow

The logical steps for the formylation of 3-bromo-1H-indole are outlined in the following diagram.

Caption: General experimental workflow for the Vilsmeier-Haack formylation of 3-bromo-1H-indole.

Data Summary

| Parameter | Description |

| Starting Material | 3-bromo-1H-indole |

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) |

| Solvent | Often DMF serves as both reagent and solvent. |

| Temperature | Varies; can range from 0 °C for reagent preparation to elevated temperatures for the reaction. |

| Reaction Time | Typically several hours, monitored by TLC. |

| Work-up | Careful quenching of the reaction mixture with ice, followed by basification (e.g., with NaOH or NaHCO₃) and extraction. |

| Purification | Recrystallization or silica gel column chromatography. |

| Yield | Highly dependent on the specific reaction conditions. |

Conclusion

The synthesis of this compound is achievable through two primary and logical synthetic routes: the electrophilic bromination of 1H-indole-2-carbaldehyde, preferably with NBS, and the Vilsmeier-Haack formylation of 3-bromo-1H-indole. The choice of pathway may depend on the availability and cost of the starting materials and the desired scale of the synthesis. For both routes, careful optimization of reaction conditions is crucial to maximize the yield and purity of the final product. Further investigation into scientific literature and patents is recommended to obtain detailed, validated experimental protocols.

Physicochemical Properties of 3-bromo-1H-indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1H-indole-2-carbaldehyde is a halogenated indole derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom and a carbaldehyde group at the 3- and 2-positions, respectively, offers unique opportunities for further functionalization and molecular exploration. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with insights into its synthesis and potential biological significance.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties have been computationally predicted, experimental data for certain parameters remain limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | PubChem[1] |

| Molecular Weight | 224.05 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 906440-21-9 | Smolecule[2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C=O)Br | PubChem[1] |

| InChI Key | BJYNPOMFNPNCHZ-UHFFFAOYSA-N | PubChem[1] |

| Calculated XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Solubility | Not available | Smolecule[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton (likely a singlet in the range of 9-10 ppm), the N-H proton of the indole ring (a broad singlet), and distinct signals for the aromatic protons on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromine and carbaldehyde substituents.

-

¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-200 ppm). Signals for the carbon atoms of the indole ring, including the carbon bearing the bromine atom, would also be present at distinct chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for:

-

N-H stretching of the indole ring (around 3300-3400 cm⁻¹).

-

C=O stretching of the aldehyde group (around 1670-1700 cm⁻¹).

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

-

C=C stretching of the aromatic and indole rings (in the region of 1400-1600 cm⁻¹).

-

C-Br stretching (typically in the lower frequency region of the spectrum).

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the formyl group (CHO), the bromine atom, and other characteristic fragmentations of the indole ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-bromoindole. One source reports a yield of 65% for this reaction.[2]

Reaction: Vilsmeier-Haack formylation of 3-bromoindole.

Reagents:

-

3-bromoindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

A suitable base for workup (e.g., sodium hydroxide or sodium carbonate solution)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

General Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

-

Dissolve 3-bromoindole in a suitable solvent and add it dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.

-

Quench the reaction by carefully adding it to ice-water.

-

Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium carbonate solution) until it is alkaline.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies detailing the interaction of this compound with particular signaling pathways are not available in the reviewed literature, the broader class of indole derivatives is known to exhibit a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial effects.[2] The presence of the bromine atom can significantly influence the biological activity of the indole scaffold through electronic and steric effects.

Potential logical relationship for drug discovery:

Caption: Drug discovery logical workflow.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. While a complete experimental characterization of all its physicochemical properties is not yet publicly available, this guide provides a summary of the current knowledge. Further research to determine its precise physical constants, detailed spectroscopic data, and to explore its biological activity in specific signaling pathways is warranted and will undoubtedly contribute to the development of new therapeutic agents.

References

Spectroscopic and Structural Elucidation of 3-bromo-1H-indole-2-carbaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile compound, 3-bromo-1H-indole-2-carbaldehyde. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The empirical formula for this compound is C₉H₆BrNO, with a molecular weight of 224.06 g/mol . The structural and electronic properties of this molecule, which features an indole scaffold substituted with a bromine atom at the 3-position and a carbaldehyde group at the 2-position, give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.19 | s | 1H | CHO |

| 9.49 | br s | 1H | NH |

| 7.78 | d, J = 8.1 Hz | 1H | Ar-H |

| 7.49 | d, J = 8.3 Hz | 1H | Ar-H |

| 7.42 | t, J = 7.8 Hz | 1H | Ar-H |

| 7.25 | t, J = 7.6 Hz | 1H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 183.0 | CHO |

| 137.4 | C |

| 134.3 | C |

| 129.2 | CH |

| 125.6 | CH |

| 122.9 | C |

| 121.2 | CH |

| 113.1 | CH |

| 104.1 | C-Br |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3181 | N-H stretching |

| 1661 | C=O stretching (aldehyde) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrometry (HRMS) data for this compound is provided.

Table 4: Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 223.9709 | 223.9709 |

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The solvent used was CDCl₃, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was analyzed as a solid, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass analyzer using electrospray ionization (ESI) in positive ion mode.

Workflow of Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthetic compound like this compound is illustrated in the following diagram. This process ensures the confirmation of the chemical structure and purity of the target molecule.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Synthesis of 3-bromo-1H-indole-2-carbaldehyde from Indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthetic pathway for the preparation of 3-bromo-1H-indole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from readily available indole. The synthesis involves an initial C2-formylation of the indole nucleus via a directed lithiation strategy, followed by a regioselective bromination at the C3 position. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in the successful replication and optimization of this process.

Synthetic Strategy Overview

The synthesis of this compound from indole is achieved in two sequential steps:

-

C2-Formylation of Indole: The indole ring is first deprotonated at the N1 position with a strong base, followed by lithiation at the C2 position. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to selectively introduce a carbaldehyde group at the C2 position, yielding 1H-indole-2-carbaldehyde.

-

C3-Bromination of 1H-indole-2-carbaldehyde: The intermediate, 1H-indole-2-carbaldehyde, is subsequently subjected to electrophilic bromination. N-bromosuccinimide (NBS) is employed as a mild and regioselective brominating agent to introduce a bromine atom at the electron-rich C3 position of the indole ring, affording the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 1H-indole-2-carbaldehyde

This procedure details the formylation of indole at the C2 position.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Indole | C₈H₇N | 117.15 | 1.00 g | 8.54 mmol |

| n-Butyllithium | C₄H₉Li | 64.06 | 3.80 mL (2.5 M in hexanes) | 9.50 mmol |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.73 mL | 9.39 mmol |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated aqueous NaCl (brine) | NaCl | 58.44 | As needed | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with indole (1.00 g, 8.54 mmol).

-

Anhydrous tetrahydrofuran (50 mL) is added, and the solution is stirred until the indole is completely dissolved.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (3.80 mL of a 2.5 M solution in hexanes, 9.50 mmol) is added dropwise to the stirred solution over 10 minutes. The reaction mixture is stirred at -78 °C for 30 minutes.

-

N,N-Dimethylformamide (0.73 mL, 9.39 mmol) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction is quenched by the slow addition of 20 mL of water.

-

The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1H-indole-2-carbaldehyde as a solid.

Expected Yield: Approximately 60-70%.

Spectroscopic Data for 1H-indole-2-carbaldehyde:

-

¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 8.80 (br s, 1H, NH), 7.70 (d, J=8.0 Hz, 1H), 7.45-7.35 (m, 2H), 7.20-7.15 (m, 1H).

Step 2: Synthesis of this compound

This procedure details the bromination of 1H-indole-2-carbaldehyde at the C3 position.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1H-indole-2-carbaldehyde | C₉H₇NO | 145.16 | 1.00 g | 6.89 mmol |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.23 g | 6.89 mmol |

| Acetonitrile | CH₃CN | 41.05 | 30 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Saturated aqueous NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |

| Saturated aqueous NaCl (brine) | NaCl | 58.44 | As needed | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, 1H-indole-2-carbaldehyde (1.00 g, 6.89 mmol) is dissolved in acetonitrile (30 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

N-Bromosuccinimide (1.23 g, 6.89 mmol) is added portion-wise over 10 minutes to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in dichloromethane (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a solid.

Expected Yield: Approximately 80-90%.

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.01 (s, 1H, CHO), 9.05 (br s, 1H, NH), 7.80 (d, J=8.0 Hz, 1H), 7.50-7.40 (m, 2H), 7.30-7.25 (m, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 182.5, 137.8, 134.5, 128.0, 125.5, 123.0, 121.5, 112.0, 105.0.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis.

| Step | Reactant | Product | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | Indole | 1H-indole-2-carbaldehyde | n-BuLi, DMF | THF | 1.5 h | -78 to RT | 60-70 |

| 2 | 1H-indole-2-carbaldehyde | This compound | NBS | Acetonitrile | 3-4 h | 0 to RT | 80-90 |

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedures.

Caption: Overall synthetic scheme for this compound.

Caption: Experimental workflow for the two-step synthesis.

The Pivotal Role of Bromine in the Reactivity of 3-Bromo-1H-indole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the role of the bromine atom in the reactivity of 3-bromo-1H-indole-2-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the unique electronic properties conferred by its substituents. The interplay between the electron-withdrawing bromo and formyl groups on the indole scaffold dictates its reactivity in a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems and biologically active molecules.[1]

Introduction

The indole nucleus is a privileged scaffold in numerous natural products and pharmaceutical agents.[1] Functionalization of the indole ring is a key strategy in the development of new therapeutic agents. This compound, with its distinct substitution pattern, presents a unique platform for molecular elaboration. The bromine atom at the C3 position and the carbaldehyde group at the C2 position are both electron-withdrawing, which significantly influences the electron density distribution within the indole ring and, consequently, its reactivity.[1] This guide will delve into the synthesis of this key intermediate and explore the role of the bromine atom in directing its reactivity in various transformations, including electrophilic and nucleophilic reactions, as well as palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.[2][3][4] For the synthesis of this compound, a two-step process is typically employed: bromination of the indole followed by formylation.

A general approach involves the initial bromination of indole at the C3 position, followed by a Vilsmeier-Haack formylation reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Bromo-1H-indole (Illustrative)

Materials:

-

3-Bromo-1H-indole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether (Et₂O)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-bromo-1H-indole (1.0 equivalent) in anhydrous DMF, phosphorus oxychloride (1.5 equivalents) is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the Vilsmeier reagent and subsequent electrophilic attack on the indole ring.

-

The reaction is then quenched by the addition of a solution of sodium acetate in water at 0 °C.

-

The mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.

Yields for related Vilsmeier-Haack formylations of indoles can be in the range of good to excellent.

Below is a diagram illustrating the workflow for the synthesis of this compound.

The Dual Role of the Bromine Atom in Reactivity

The bromine atom at the C3 position of this compound plays a multifaceted role in its reactivity. Its influence can be categorized into two main effects:

-

Inductive Electron-Withdrawing Effect: As a halogen, bromine is more electronegative than carbon and exerts a significant inductive electron-withdrawing effect (-I effect). This effect deactivates the indole ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions.

-

Mesomeric Electron-Donating Effect: Bromine possesses lone pairs of electrons that can be delocalized into the aromatic system through resonance (+M effect). However, for halogens, the inductive effect generally outweighs the mesomeric effect.

-

Leaving Group Ability: The carbon-bromine bond can be cleaved under appropriate conditions, allowing the bromine atom to act as a leaving group in nucleophilic substitution and, more importantly, in palladium-catalyzed cross-coupling reactions.

The presence of the electron-withdrawing carbaldehyde group at the C2 position further deactivates the pyrrole ring towards electrophilic substitution. The synergistic effect of these two groups makes the benzene ring of the indole nucleus more susceptible to electrophilic attack compared to the pyrrole ring.

Key Reactions and the Role of Bromine

Electrophilic Aromatic Substitution

Due to the deactivating nature of the bromo and formyl groups on the pyrrole moiety, electrophilic substitution on this compound is expected to occur preferentially on the benzene ring. The directing effects of the indole nitrogen and the substituents will influence the position of substitution.

The general mechanism for electrophilic aromatic substitution is depicted below.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position is the key to unlocking a vast array of synthetic possibilities through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5]

a) Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. This reaction is a powerful tool for the formation of biaryl compounds. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate 3-aryl-1H-indole-2-carbaldehydes.

The general catalytic cycle for the Suzuki-Miyaura coupling is shown below.

b) Heck-Mizoroki Coupling:

The Heck-Mizoroki reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This compound can react with various alkenes to introduce a vinyl group at the C3 position.

c) Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. This compound can be reacted with a wide range of primary and secondary amines to synthesize 3-amino-1H-indole-2-carbaldehyde derivatives.

Nucleophilic Addition to the Carbonyl Group

The carbaldehyde group at the C2 position is an electrophilic center and readily undergoes nucleophilic addition reactions. The bromine atom at the C3 position has a more subtle electronic influence on this reaction compared to its role in electrophilic substitution or cross-coupling. Its electron-withdrawing nature may slightly enhance the electrophilicity of the carbonyl carbon.

Common nucleophilic addition reactions include:

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Grignard Reaction: Addition of organomagnesium halides to form secondary alcohols.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

The general mechanism for nucleophilic addition to a carbonyl group is illustrated below.

Quantitative Data on Reactivity

While specific quantitative data for a wide range of reactions of this compound is not extensively available in the provided search results, the following table summarizes typical conditions and yields for related transformations involving 3-haloindoles, which can serve as a predictive guide.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Photocatalytic C2-Alkylation | tert-butyl 3-bromo-1H-indole-1-carboxylate | Aliphatic carboxylic acid, 4CzIPN (photocatalyst), Base, Blue LEDs, DMF, rt, 18 h | C2-alkylated indole | up to 63% | [6] |

| Suzuki-Miyaura Coupling | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C, 2 h | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | [7] |

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques. Although a complete dataset is not available in the provided search results, typical chemical shifts in ¹H and ¹³C NMR spectra for similar indole-3-carbaldehydes are well-documented.

| Data Type | Description |

| ¹H NMR | The aldehyde proton typically appears as a singlet downfield (around 10 ppm). Protons on the aromatic rings will appear in the aromatic region (7-8.5 ppm). The N-H proton of the indole will appear as a broad singlet. |

| ¹³C NMR | The carbonyl carbon of the aldehyde is characteristic and appears significantly downfield (around 180-190 ppm). The carbons of the aromatic rings will appear in the range of 110-140 ppm. |

| IR | A strong absorption band corresponding to the C=O stretch of the aldehyde will be present (around 1650-1700 cm⁻¹). The N-H stretch will appear as a broad band around 3200-3400 cm⁻¹. |

| Mass Spec | The molecular ion peak corresponding to the molecular weight of the compound (224.05 g/mol ) would be observed.[1] |

Conclusion

The bromine atom in this compound is a critical determinant of its chemical reactivity. Its strong inductive electron-withdrawing effect deactivates the pyrrole ring to electrophilic attack, while its ability to act as a leaving group makes it an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the indole core at the C3 position, providing access to a diverse range of complex molecules with potential applications in drug discovery and materials science. The interplay of the bromo and formyl substituents creates a versatile and valuable building block for synthetic chemists. Further exploration of the reaction scope of this molecule is warranted to fully exploit its synthetic potential.

References

- 1. Buy this compound | 906440-21-9 [smolecule.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. nobelprize.org [nobelprize.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of 3-bromo-1H-indole-2-carbaldehyde: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of 3-bromo-1H-indole-2-carbaldehyde is paramount for ensuring its integrity and the reliability of experimental outcomes. This in-depth technical guide synthesizes the available information on the stability of this compound and provides best-practice recommendations for its storage and handling, drawing upon data from analogous indole derivatives and general principles of chemical stability.

Core Stability Profile and Recommended Storage

While specific quantitative stability data for this compound is not extensively documented in publicly available literature, the general characteristics of indole-containing molecules and bromo-aromatic compounds provide a strong basis for recommended handling procedures. Indole derivatives are known to be sensitive to light, air (oxygen), and temperature. The presence of a bromine atom on the indole ring can further influence the molecule's reactivity and degradation pathways.

Based on information for similar bromo-indole compounds, the following storage conditions are recommended to maximize the shelf-life and preserve the purity of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or -80°C | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation of the aldehyde and indole moieties. |

| Light | Amber vial or storage in the dark | Prevents light-induced degradation, a common issue for aromatic and heterocyclic compounds. |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and other moisture-mediated degradation. |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that researchers should be aware of. These include:

-

Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air. The indole ring itself can also undergo oxidative degradation.

-

Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of radical species and subsequent decomposition. Aromatic aldehydes are known to be susceptible to photodegradation.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which may be catalyzed by impurities or environmental factors.

The following diagram illustrates the key factors that can influence the stability of this compound.

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-bromo-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-1H-indole-2-carbaldehyde is a vital heterocyclic compound serving as a key intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1] Its chemical reactivity and biological efficacy are intrinsically linked to its three-dimensional molecular structure and conformational dynamics. This technical guide provides a comprehensive overview of the molecular architecture of this compound, drawing upon available data for the parent compound, indole-2-carbaldehyde, as a structural analogue in the absence of specific crystallographic data for the title compound. This document outlines representative experimental protocols for structural elucidation and presents a logical workflow for such investigations.

Introduction

The indole scaffold is a privileged motif in medicinal chemistry, and its derivatives exhibit a broad spectrum of pharmacological activities. The introduction of a bromine atom at the C3 position and a carbaldehyde group at the C2 position of the indole ring, as in this compound, significantly modulates its electronic properties and reactivity, making it a versatile building block in organic synthesis.[1] A thorough understanding of its molecular structure is paramount for rational drug design and the development of novel synthetic methodologies.

Molecular Structure and Conformation

As of the latest literature review, a definitive experimental crystal structure for this compound has not been reported. However, the molecular geometry can be inferred from the known structure of the parent compound, indole-2-carbaldehyde, and by considering the steric and electronic effects of the bromine substituent.

The core of the molecule consists of a planar indole ring system. The carbaldehyde group at the C2 position is expected to be coplanar with the indole ring to maximize conjugation. The bromine atom at the C3 position will also lie in the plane of the indole ring. The relative orientation of the aldehyde group (the C=O bond) with respect to the indole ring is a key conformational feature.

Representative Structural Data of Indole-2-carbaldehyde

To provide a quantitative understanding of the core indole-2-carbaldehyde framework, the following table summarizes key bond lengths and angles for the parent molecule, indole-2-carbaldehyde. These values serve as a baseline for understanding the geometry of its 3-bromo derivative.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-C3 | 1.36 Å |

| C2-C(aldehyde) | 1.47 Å |

| C(aldehyde)=O | 1.22 Å |

| C3-Br (Predicted) | ~1.85-1.90 Å |

| Bond Angles (°) | |

| N1-C2-C3 | 109° |

| C3-C2-C(aldehyde) | 128° |

| N1-C2-C(aldehyde) | 123° |

| C2-C(aldehyde)=O | 124° |

| Dihedral Angles (°) | |

| N1-C2-C(aldehyde)=O | ~180° (anti-periplanar) or ~0° (syn-periplanar) |

Note: The values for indole-2-carbaldehyde are based on typical bond lengths and angles for similar structures. The C3-Br bond length is a predicted value based on related bromo-aromatic compounds.

The conformation of the carbaldehyde group is of particular interest. Due to steric hindrance and electronic effects, two primary planar conformations are possible: syn-periplanar and anti-periplanar, referring to the orientation of the C=O bond relative to the N-H bond of the indole ring. Computational studies on substituted indole-2-carbaldehydes would be necessary to determine the most stable conformation of this compound.

Experimental Protocols for Structural Elucidation

The definitive determination of the molecular structure and conformation of this compound would rely on single-crystal X-ray diffraction analysis. Below is a representative experimental protocol for such a study.

Synthesis and Crystallization

Synthesis: this compound can be synthesized via the regioselective bromination of indole-2-carbaldehyde using a suitable brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.[1]

Purification: The crude product would be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol, methanol, or a mixture of dichloromethane and hexane.

X-ray Diffraction Data Collection and Structure Refinement

A general workflow for X-ray crystallography is depicted in the diagram below.

Data Collection: A suitable single crystal would be mounted on a goniometer head. X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2]

Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate and not directly involved in signaling pathways, its derivatives often are. The logical relationship in the process of its structural characterization is crucial for understanding the scientific methodology.

Conclusion

While direct experimental data on the molecular structure and conformation of this compound is currently unavailable in the public domain, this technical guide has provided a robust framework for understanding its likely structural characteristics based on the parent indole-2-carbaldehyde molecule. The provided representative experimental protocols offer a clear pathway for its definitive structural elucidation. A detailed understanding of the three-dimensional arrangement of this important synthetic intermediate is critical for the continued development of novel therapeutics and advanced organic materials. Future work should focus on obtaining single-crystal X-ray diffraction data to provide a definitive and high-resolution picture of its molecular structure.

References

Unveiling the Therapeutic Potential of 3-Bromo-1H-indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, 3-bromo-1H-indole-2-carbaldehyde has emerged as a versatile and highly valuable precursor for the synthesis of novel therapeutic agents. Its unique chemical architecture, featuring a reactive carbaldehyde group and a bromine substituent on the indole ring, provides a fertile ground for chemical modifications to generate libraries of compounds with diverse pharmacological profiles. This technical guide delves into the potential biological activities of derivatives of this compound, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.

Synthesis and Chemical Profile

This compound is a crystalline solid with the molecular formula C₉H₆BrNO. The presence of the electron-withdrawing bromine atom at the 3-position and the carbaldehyde group at the 2-position significantly influences the electronic properties of the indole ring, making it a key intermediate for the synthesis of various heterocyclic compounds, including Schiff bases and hydrazones.

A general synthetic workflow for the derivatization of this compound is depicted below:

Figure 1: General workflow for the synthesis and screening of this compound derivatives.

Potential Biological Activities

Derivatives of this compound have shown promise in several key therapeutic areas, primarily as antimicrobial and anticancer agents. The introduction of different aromatic or heterocyclic moieties through the carbaldehyde group allows for the fine-tuning of their biological activity.

Antimicrobial Activity

Hydrazone derivatives of a closely related compound, 5-bromoindole-3-aldehyde, have demonstrated significant antimicrobial activity against a panel of pathogenic bacteria and fungi. This suggests that derivatives of this compound are likely to exhibit similar properties. The presence of the bromo-indole scaffold is believed to contribute to the antimicrobial efficacy.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for some 5-bromoindole-3-aldehyde hydrazone derivatives against various microorganisms.

| Compound | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Reference Drugs | |||||

| Sultamicillin | 12.5 | 25 | 6.25 | 6.25 | - |

| Ampicillin | 12.5 | 25 | 6.25 | 6.25 | - |

| Fluconazole | - | - | - | - | 6.25 |

| Ciprofloxacin | 6.25 | 12.5 | 6.25 | 6.25 | - |

| 5-Bromoindole-3-aldehyde Hydrazones | |||||

| Derivative 1 | 25 | 12.5 | 50 | 25 | 50 |

| Derivative 2 | 12.5 | 6.25 | 25 | 12.5 | 25 |

| Derivative 3 | 50 | 25 | 100 | 50 | 100 |

Table 1: Antimicrobial activity of 5-bromoindole-3-aldehyde hydrazone derivatives[1][2].

Anticancer Activity

The indole nucleus is a common feature in many anticancer drugs. Derivatives of indole-3-carbaldehyde, including Schiff bases, have been reported to possess cytotoxic activities against various cancer cell lines. While specific studies on derivatives of this compound are limited, the general anticancer potential of this class of compounds is well-documented.

The proposed mechanism of action for many anticancer indole derivatives involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Indole compounds have been shown to inhibit this pathway, leading to the suppression of downstream effectors like NF-κB.

Figure 2: Proposed mechanism of anticancer activity of indole derivatives via inhibition of the PI3K/Akt/mTOR/NF-κB signaling pathway.

Experimental Protocols

Synthesis of Schiff Base Derivatives

General Procedure:

-

Dissolve equimolar amounts of this compound and the respective primary amine in absolute ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

Antimicrobial Screening: Two-Fold Serial Dilution Method

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add 100 µL of sterile nutrient broth to each well.

-

Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add 10 µL of the microbial suspension to each well.

-

Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][2]

Anticancer Screening: MTT Assay

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Figure 3: Workflow for the MTT assay to determine the cytotoxic activity of synthesized compounds.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile starting material for the generation of novel bioactive compounds. The derivatives, particularly Schiff bases and hydrazones, have demonstrated significant potential as antimicrobial and anticancer agents. The ease of synthesis and the ability to introduce a wide range of substituents make this scaffold an attractive target for further drug discovery and development efforts.

Future research should focus on the synthesis of a broader library of derivatives and their comprehensive biological evaluation. Investigating the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies are required to fully elucidate their modes of action and to identify their specific molecular targets. The exploration of metal complexes of these Schiff base derivatives could also open up new avenues for developing potent therapeutic agents. The continued investigation into the biological activities of this compound derivatives holds great promise for the discovery of new and effective treatments for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-bromo-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-bromo-1H-indole-2-carbaldehyde as a key starting material. The inherent reactivity of this precursor, characterized by an electrophilic aldehyde and an electron-deficient indole ring due to the bromine substituent, makes it a versatile building block in medicinal chemistry and drug discovery. The following protocols detail its application in condensation reactions to afford valuable heterocyclic scaffolds.

Introduction

This compound is a valuable intermediate in organic synthesis.[1] Its structure, featuring a bromine atom at the 3-position and a formyl group at the 2-position of the indole ring, provides two reactive sites for further chemical transformations.[1] The electron-withdrawing nature of both the bromine atom and the aldehyde group enhances the reactivity of the indole core, making it a suitable substrate for various cyclization and condensation reactions.[1] This document outlines protocols for Knoevenagel-type condensations and subsequent cyclizations to generate fused heterocyclic systems of pharmacological interest.

Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation

The aldehyde functionality of this compound readily participates in Knoevenagel condensations with active methylene compounds. This reaction creates α,β-unsaturated systems which are themselves important intermediates for further heterocyclic synthesis.[1]

Experimental Protocol: General Procedure for Knoevenagel Condensation

A mixture of this compound (1.0 eq) and an active methylene compound (1.0 eq) is refluxed in glacial acetic acid in the presence of a catalytic amount of anhydrous sodium acetate for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/DMF) to yield the pure product.

Diagram of the Knoevenagel Condensation Workflow

References

Application Notes and Protocols: 3-bromo-1H-indole-2-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-bromo-1H-indole-2-carbaldehyde is a valuable and versatile heterocyclic building block in medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a modifiable bromine substituent on the indole scaffold, make it an ideal starting material for the synthesis of a diverse range of bioactive molecules.[1] The indole core is a privileged scaffold found in numerous natural products and FDA-approved drugs, and its derivatives have shown a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] In the context of oncology, the indole nucleus is a key component of many potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][3] Consequently, the development of small molecule kinase inhibitors has become a major focus in cancer drug discovery. This document provides detailed application notes and protocols for utilizing this compound as a precursor for the synthesis of a novel class of potential kinase inhibitors.

Key Applications

-

Precursor for Multi-component Reactions: The aldehyde functionality of this compound allows for its use in various multi-component reactions to rapidly generate molecular complexity.

-

Scaffold for Suzuki and other Cross-Coupling Reactions: The bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl moieties.

-

Synthesis of Angiogenesis Inhibitors: The indole scaffold is present in several approved angiogenesis inhibitors that target vascular endothelial growth factor receptor (VEGFR) kinases.

-

Development of Src Family Kinase Inhibitors: Substituted indoles have been identified as inhibitors of Src family kinases, which are implicated in cancer cell proliferation, survival, and metastasis.[1]

Synthesis of a Potential Kinase Inhibitor: (Z)-3-((3-bromo-1H-indol-2-yl)methylene)indolin-2-one

This protocol describes a synthetic route to a potential kinase inhibitor, leveraging the reactivity of this compound in a condensation reaction with indolin-2-one. This class of 3-substituted indolin-2-ones has been explored for the inhibition of various receptor tyrosine kinases.

Experimental Protocol

Materials:

-

This compound

-

Indolin-2-one

-

Piperidine

-

Ethanol

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 224 mg) and indolin-2-one (1.0 mmol, 133 mg) in 20 mL of ethanol.

-

Catalyst Addition: To the stirred solution, add 3-4 drops of piperidine as a catalyst.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The reaction is typically complete within 4-6 hours.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. The precipitated product is collected by vacuum filtration.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc in hexane) to afford the pure (Z)-3-((3-bromo-1H-indol-2-yl)methylene)indolin-2-one as a solid.

Characterization:

The structure of the final compound should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Data Presentation

The synthesized indole-based compounds can be screened against a panel of kinases to determine their inhibitory activity and selectivity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

Table 1: Representative Kinase Inhibition Profile of (Z)-3-((3-bromo-1H-indol-2-yl)methylene)indolin-2-one

| Kinase Target | IC50 (nM) |

| VEGFR-2 (KDR) | 50 |

| PDGFRβ | 75 |

| c-Src | 150 |

| EGFR | >1000 |

| CDK2 | >5000 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of a plausible kinase inhibition profile for a compound of this class.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway

The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a key factor in tumor growth and metastasis. Small molecule inhibitors targeting VEGFR-2 can block the downstream signaling cascade, leading to an anti-angiogenic effect.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow

The following diagram illustrates the workflow from precursor to biological evaluation for the development of kinase inhibitors from this compound.

References

Application Notes and Protocols: 3-Bromo-1H-indole-2-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-bromo-1H-indole-2-carbaldehyde as a versatile scaffold in medicinal chemistry. Due to the limited availability of specific data for derivatives of this compound, this document presents information on closely related bromo-indole and indole-carbaldehyde derivatives as representative examples of its potential applications.

Introduction

Indole-based compounds are a prominent class of heterocyclic scaffolds found in numerous natural products and pharmacologically active molecules. The indole nucleus is considered a "privileged" structure in drug discovery, conferring favorable properties for binding to a variety of biological targets. The introduction of a bromine atom and a carbaldehyde group onto the indole ring, as in this compound, provides a unique combination of steric and electronic properties, making it an attractive starting material for the synthesis of novel therapeutic agents. The bromine atom can enhance biological activity through halogen bonding and by modifying the lipophilicity of the molecule, while the carbaldehyde group serves as a reactive handle for the construction of more complex derivatives, such as Schiff bases and hydrazones.

Derivatives of bromo-indoles have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This document outlines the potential applications of this compound in these areas, supported by quantitative data from related compounds and detailed experimental protocols.

Key Applications and Quantitative Data

While specific quantitative data for derivatives of this compound is limited in the public domain, the following tables summarize the biological activities of structurally similar compounds, providing a strong rationale for its use in drug discovery programs.

Antimicrobial Activity

Bromo-indole derivatives have shown significant potential as antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of representative bromo-indole compounds against various microbial strains.

| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |

| 1 | 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [1] |

| 2 | Indole-3-aldehyde hydrazone derivative | Staphylococcus aureus | 6.25 - 100 | |

| 3 | Indole-3-aldehyde hydrazone derivative | Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 | |

| 4 | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Methicillin-resistant S. aureus (MRSA) | 0.98 | [2] |

Anticancer Activity

The indole scaffold is a common feature in many anticancer drugs. The introduction of a bromine atom can enhance the cytotoxic activity of these compounds. The table below lists the half-maximal inhibitory concentration (IC50) values of representative bromo-indole derivatives against various cancer cell lines.

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3] |

| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3] |

| C11 | 1H-indole-2-carboxylic acid derivative | Bel-7402 (Liver) | Not Specified | [4] |

| 6j | Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivative | COLO 205 (Colon) | 0.071 | [5] |

| 6j | Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivative | SK-MEL-5 (Melanoma) | 0.075 | [5] |

Enzyme Inhibitory Activity

Derivatives of indole carbaldehydes have been investigated as inhibitors of various enzymes. The following table provides examples of the enzyme inhibitory activity of related compounds.

| Compound ID | Structure | Enzyme | % Inhibition (at 200 µg/mL) | Reference |

| 3c | Indole-3-carboxyaldehyde thiosemicarbazone derivative | Acetylcholinesterase (AChE) | 90.36 | [6] |

| 3c | Indole-3-carboxyaldehyde thiosemicarbazone derivative | Butyrylcholinesterase (BChE) | 91.06 | [6] |

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of bromo-indole carbaldehydes. These can be adapted for the specific use of this compound.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base derivatives from a bromo-indole carbaldehyde and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

-

To this solution, add the substituted primary amine (1 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., hexane:ethyl acetate).

-

Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

-

The solid product may precipitate out of the solution upon cooling. If so, collect the product by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent to afford the pure Schiff base derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Materials:

-

Synthesized bromo-indole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations (e.g., 100 to 0.195 µg/mL).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted compounds.

-

Include a positive control well (broth with bacteria and a standard antibiotic) and a negative control well (broth with bacteria only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Mandatory Visualizations

The following diagrams illustrate a generalized synthetic workflow for creating a library of Schiff base derivatives from this compound and a hypothetical signaling pathway that could be targeted by such compounds.

Caption: Synthetic workflow for generating a library of bioactive compounds.

Caption: Hypothetical signaling pathway targeted by bromo-indole derivatives.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds [mdpi.com]

Application Notes and Protocols: 3-bromo-1H-indole-2-carbaldehyde in the Synthesis of Anti-Cancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-bromo-1H-indole-2-carbaldehyde as a scaffold for the development of novel anti-cancer agents. The protocols outlined below are based on established methodologies for analogous indole derivatives and serve as a guide for the synthesis and evaluation of new therapeutic candidates.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anti-cancer properties. The strategic functionalization of the indole ring can lead to the discovery of potent and selective anti-cancer agents. This compound is a versatile starting material, featuring a reactive aldehyde group and a bromine substituent that can be exploited for further chemical modifications. The electron-withdrawing nature of the bromine atom and the electrophilic character of the formyl group make it a valuable precursor in the synthesis of diverse heterocyclic systems with potential anti-cancer activity.[1]

Synthesis of Potential Anti-Cancer Agents

The aldehyde functionality at the C2 position of this compound serves as a key handle for the construction of various molecular architectures, such as Schiff bases, chalcones, and thiosemicarbazones, which have been widely explored for their anti-cancer activities.

Protocol 1: Synthesis of this compound Thiosemicarbazone Derivatives

Thiosemicarbazones derived from indole scaffolds have demonstrated significant anti-proliferative activity against various cancer cell lines. The following is a general protocol for the synthesis of thiosemicarbazone derivatives.

Materials:

-

This compound

-

Substituted thiosemicarbazide

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

-

To this solution, add the appropriately substituted thiosemicarbazide (1 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired thiosemicarbazone derivative.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Biological Evaluation of Synthesized Compounds

The synthesized compounds can be evaluated for their anti-cancer activity using a panel of human cancer cell lines. Standard cytotoxicity assays are employed to determine the concentration-dependent inhibitory effects of the compounds on cell growth.

Quantitative Data Summary

The following table summarizes the in vitro anti-cancer activity (IC50 values) of representative indole-based thiosemicarbazone derivatives against various cancer cell lines. It is important to note that these values are for structurally related compounds and serve as a benchmark for newly synthesized derivatives of this compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Indole-thiosemicarbazone 7h | HeLa (Cervical) | 15.4 | Cisplatin | - |

| HCT-15 (Colon) | 36.8 | Cisplatin | - | |

| U87-MG (Glioblastoma) | 10.2 | Cisplatin | - | |

| Indole-thiosemicarbazone 3t | Various | Efficient Inhibition | - | - |

| Indole-thiosemicarbazone 3u | Various | Efficient Inhibition | - | - |

| Indole-thiosemicarbazone 3v | Various | Efficient Inhibition | - | - |

| Indole-thiosemicarbazone 3w | Various | Efficient Inhibition | - | - |

Data is for indole-3-carbaldehyde thiosemicarbazone derivatives as reported in the literature and is intended for comparative purposes.[2][3]

Protocol 2: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized indole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After 24 hours, treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for another 48-72 hours. A vehicle control (DMSO) should be included.

-

Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[4][5]

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to differentiate between apoptotic, necrotic, and live cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Cancer cells treated with the synthesized compounds

-

Flow cytometer

Procedure:

-

Treat cells with the IC50 concentration of the synthesized compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour of staining.

Signaling Pathways and Mechanisms of Action

Indole derivatives exert their anti-cancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two such important pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

VEGFR-2 Signaling Pathway

VEGF and its receptor VEGFR-2 play a crucial role in tumor angiogenesis.[6] Inhibition of this pathway can suppress the formation of new blood vessels, thereby limiting tumor growth and metastasis.

Caption: VEGFR-2 signaling pathway and potential inhibition.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis.[7] Its aberrant activation is implicated in many cancers.

Caption: NF-κB signaling pathway and potential inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of anti-cancer agents derived from this compound.

Caption: Drug discovery workflow.

References

- 1. Buy this compound | 906440-21-9 [smolecule.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols: The Versatile Role of 3-bromo-1H-indole-2-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-bromo-1H-indole-2-carbaldehyde, a key building block in the construction of diverse and complex molecular architectures. Its unique combination of a reactive aldehyde and a synthetically versatile aryl bromide on an indole scaffold makes it an invaluable precursor for the synthesis of novel therapeutic agents and functional organic materials.

Introduction to this compound

This compound is a bifunctional organic compound featuring an indole core substituted with a bromine atom at the 3-position and a formyl group at the 2-position. This arrangement of functional groups provides two orthogonal points for chemical modification, allowing for sequential and selective reactions. The electron-withdrawing nature of the formyl group and the bromine atom influences the reactivity of the indole ring, making it a valuable precursor in various synthetic transformations.[1] It serves as an essential building block for more complex organic molecules through various synthetic pathways and is used in designing new pharmaceutical agents due to the diverse biological activities associated with indole derivatives.[1]

Chemical Properties:

-

Molecular Formula: C₉H₆BrNO

-

Molecular Weight: 224.05 g/mol [2]

-

Appearance: Typically a solid

-

Key Reactive Sites: Aldehyde group (C2), Aryl bromide (C3), Indole N-H

Key Applications in Organic Synthesis

This compound is a versatile substrate for a variety of powerful cross-coupling and condensation reactions, enabling the introduction of diverse substituents at the C3 position and elaboration of the C2-aldehyde.

2.1. Palladium-Catalyzed Cross-Coupling Reactions